Ethyl L-threoninate hydrochloride

描述

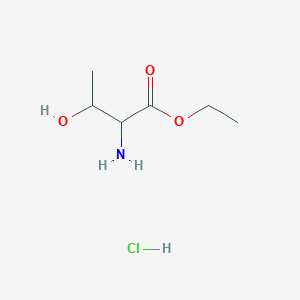

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 39994-70-2) is a chiral amino acid ester hydrochloride derivative of L-threonine. Its molecular formula is C₆H₁₄ClNO₃, with a molecular weight of 183.63 g/mol . Structurally, it features an ethyl ester group, a primary amino group, and a secondary hydroxyl group in the (2S,3R) configuration. This compound is widely used in life sciences as a precursor for peptide synthesis and ergogenic supplements, influencing anabolic hormone secretion and muscle recovery .

Key physical properties include a boiling point of 254°C (reported in some sources, though others lack data) , storage requirements under inert atmosphere at 2–8°C, and hazard statements (H302, H315, H319, H332, H335) related to toxicity and irritation .

属性

IUPAC Name |

ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKKNTASOQMDMH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33368-36-4, 39994-70-2 | |

| Record name | Threonine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threonine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39994-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60193048 | |

| Record name | Ethyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39994-70-2 | |

| Record name | Ethyl L-threoninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-threoninate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-threoninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Isomerization at the 2-Position

The benzoyl-protated intermediate undergoes configuration reversal at the 2-position using strong organic bases such as n-Butyl Lithium, isobutyl-lithium, or potassium tert-butoxide. Reactions are conducted at temperatures ranging from -100°C to 50°C for 0.05–24 hours. This step achieves >97% enantiomeric excess (ee) at the 2-position, with a chemo-selectivity ratio of 94:6 for the desired isomer.

Configuration Conversion at the 3-Position

The 3-hydroxy group is then inverted using triphenylphosphine and diethyl azodiformate (DEAD) in alcoholic or ether-based solvents. Deprotection is performed with acidic or basic reagents (e.g., HCl or NaOH) at 0°C–100°C, yielding the free amino alcohol intermediate. Final hydrochlorination with HCl gas in ethyl acetate produces the target compound with an overall yield of 65–72%.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Selectivity/Yield |

|---|---|---|---|---|

| 2-Position inversion | n-Butyl Lithium | -100°C–50°C | 0.05–24 h | >97% ee |

| 3-Position inversion | Triphenylphosphine/DEAD | 0°C–100°C | 0.1–24 h | 94:6 chemo-selectivity |

| Deprotection | HCl/NaOH | 25°C–60°C | 1–6 h | 89–92% conversion |

Direct Esterification Using Chlorotrimethylsilane

Patent PL238790B1 describes a one-pot esterification method for amino acid alkyl ester hydrochlorides, applicable to the target compound. L-Threonine is reacted with ethanol in the presence of chlorotrimethylsilane (TMSCl), which acts as both a catalyst and water-binding agent.

Reaction Mechanism

TMSCl facilitates the nucleophilic attack of ethanol on the carboxylic acid group of threonine, forming the ethyl ester. Simultaneously, it sequesters water to shift the equilibrium toward ester formation. The reaction proceeds at 25°C–70°C for 4–168 hours, achieving 85–90% conversion.

Hydrochloride Formation

Post-esterification, gaseous HCl is introduced to protonate the amino group, yielding the hydrochloride salt. The crude product is purified via vacuum distillation and recrystallization from ethyl acetate/hexane, resulting in 97% purity.

Advantages:

-

Eliminates need for protecting groups.

-

Scalable to industrial production (batch sizes up to 100 kg reported).

Comparative Analysis of Methods

| Method | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Multi-step inversion | 3 | 65–72% | >97% ee | Moderate (lab-scale) |

| Direct esterification | 1 | 85–90% | 97% | High (industrial) |

| Palladium-mediated | 4–5 | N/A | N/A | Low (experimental) |

The direct esterification method offers superior scalability and simplicity, while the multi-step approach ensures high stereochemical fidelity. Industrial applications may favor the former, whereas pharmaceutical synthesis prioritizes the latter for enantiopurity .

化学反应分析

Types of Reactions

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield a keto ester, while reduction can produce an amino alcohol .

科学研究应用

Scientific Research Applications

The compound has been utilized in various research settings due to its chiral nature and functional groups:

Chemistry

- Chiral Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules. Its chirality is essential for producing enantiomerically pure compounds, which are vital in pharmaceuticals and agrochemicals.

Biochemistry

- Enzyme Interactions : The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity. This property is exploited in studies related to enzyme-substrate interactions.

Pharmacology

- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and neuroprotective properties. It has been explored for its potential applications in treating metabolic disorders and neurodegenerative diseases.

Research has revealed several biological activities associated with (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation markers in cellular models.

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects through modulation of neurotransmitter systems.

- Metabolic Regulation : It may influence metabolic pathways related to glucose and lipid metabolism.

Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Metabolic Regulation Research

In animal models of obesity, administration of the compound led to a significant decrease in body weight and fat accumulation, suggesting its role in regulating lipid metabolism.

作用机制

The mechanism of action of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in biochemical reactions, influencing various metabolic processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

a. (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 39994-75-7)

- Molecular Formula: C₅H₁₂ClNO₃

- Key Differences : Methyl ester instead of ethyl.

- Applications : Similar to the ethyl variant but with altered solubility and metabolic stability due to shorter alkyl chain. Available in 97% purity for research .

b. (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

- Molecular Formula: C₈H₁₈ClNO₃ (estimated)

- This compound is discontinued but was previously used in specialized organic syntheses .

Analogues with Modified Substituents

a. Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride (CAS: 1011264-01-9)

- Molecular Formula: C₁₂H₁₈ClNO₂

- Key Differences : Incorporates a phenyl group at the 3-position instead of a hydroxyl group. This modification enhances aromatic interactions in peptide substrates but reduces polarity .

b. (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS: 144054-74-0)

- Molecular Formula: C₈H₁₈ClNO₂

- Key Differences : 3,3-Dimethyl substitution increases steric bulk and hydrophobicity. Used in asymmetric catalysis and pharmaceutical intermediates .

c. Methyl 2-amino-3-methylbutanoate hydrochloride (CAS: 5619-05-6)

Functional Group Variations

a. Ethyl 2-amino-2-ethylbutanoate hydrochloride (CAS: 1135219-29-2)

- Molecular Formula: C₈H₁₈ClNO₂

- Key Differences: 2-Ethyl substitution replaces the hydroxyl group, altering hydrogen-bonding capacity and reactivity. Used in medicinal chemistry for branched-chain amino acid studies .

b. Ethyl 2-amino-3-oxobutanoate hydrochloride (CAS: 20207-16-3)

- Molecular Formula: C₆H₁₁ClNO₃

- Key Differences : 3-Keto group instead of hydroxyl, making it a β-keto ester. This reactive moiety is used in cyclization reactions and heterocycle synthesis .

生物活性

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, also known as ethyl L-threoninate hydrochloride, is a derivative of threonine, an essential amino acid. Its chemical formula is C₆H₁₄ClNO₃, and it has a molecular weight of 183.63 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields such as biochemistry and pharmacology.

Structural Characteristics

The structure of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride features:

- An amino group (-NH₂)

- A hydroxyl group (-OH)

- An ethyl ester moiety

These functional groups contribute to the compound's solubility and reactivity, influencing its biological interactions.

Biological Activities

Research indicates that (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride exhibits several biological activities:

- Metabolic Role : As a threonine derivative, it plays a crucial role in protein synthesis and serves as a precursor for other amino acids. Threonine is vital for various metabolic pathways, including those involved in the synthesis of glycine and serine .

- Enzyme Interactions : The compound has been studied for its interactions with enzymes. Its specific stereochemistry allows it to bind selectively to certain enzymes, potentially affecting their activity. For instance, studies have shown that derivatives of threonine can influence enzyme-substrate interactions in metabolic pathways .

- Pharmacological Potential : Preliminary studies suggest that (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride may exhibit pharmacological effects that warrant further exploration. Its potential applications include:

Research Findings and Case Studies

Recent studies have highlighted the biological activity of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride:

- Study on Enzyme Activity : A study published in the Journal of Organic Chemistry demonstrated that the compound could enhance the activity of specific enzymes involved in amino acid metabolism. The research indicated that its hydroxyl group facilitates hydrogen bonding with enzyme active sites, increasing binding affinity .

- Pharmacological Assessment : In pharmacological evaluations, researchers have noted potential anti-inflammatory properties associated with this compound. In vitro assays showed that it could modulate inflammatory cytokines in cultured human cells, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| Ethyl (2R,3S)-2-amino-3-hydroxybutanoate | 2R,3S | Different enzyme interactions; less studied |

| Ethyl (2S,3S)-2-amino-3-hydroxybutanoate | 2S,3S | Potentially different metabolic pathways |

| Ethyl L-threoninate | Not specified | Similar metabolic roles but lacks specificity |

常见问题

Q. What are the key structural features and stereochemical considerations for (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride?

The compound is a threonine derivative with a chiral center at both C2 (S-configuration) and C3 (R-configuration). Its molecular formula is C₆H₁₄ClNO₃, and the stereochemistry is critical for biological activity. Confirmation of configuration requires techniques like X-ray crystallography or advanced NMR analysis (e.g., NOESY for spatial correlations) .

Q. What synthetic routes are commonly employed to prepare (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride?

A typical approach involves esterification and selective protection/deprotection of functional groups. For example:

- Step 1 : React L-threonine with ethanol under acidic conditions to form the ethyl ester.

- Step 2 : Protect the amino group using a benzyl or tert-butoxycarbonyl (Boc) group.

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., dioxane). Purification often uses silica gel chromatography or recrystallization .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Mobile phases like hexane/isopropanol with trifluoroacetic acid can resolve enantiomers. Alternatively, optical rotation measurements and comparison with literature values (e.g., [α]D²⁵ = +X°) provide supplementary validation .

Q. What solvents are suitable for dissolving this compound in biological assays?

The hydrochloride salt is water-soluble due to its ionic nature. For organic phase reactions, DMSO or methanol (with sonication) are effective. Pre-solubilization in water followed by dilution into buffer systems (e.g., PBS, pH 7.4) minimizes aggregation in cell-based studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize diastereomeric impurities?

- Use enantiomerically pure starting materials (e.g., L-threonine).

- Employ asymmetric catalysis (e.g., Sharpless epoxidation for hydroxyl group introduction).

- Monitor reaction progress via TLC or LCMS to terminate before side reactions occur.

- Post-synthesis, use fractional crystallization or preparative HPLC for impurity removal .

Q. What methodologies are effective for evaluating its potential as an enzyme inhibitor (e.g., enkephalinase)?

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for enkephalinase).

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Structural studies : Co-crystallize the compound with target enzymes for X-ray diffraction analysis to identify binding interactions .

Q. How can enantiomeric impurities impact biological activity, and what analytical strategies address this?

Minor enantiomers may exhibit off-target effects or reduce efficacy. Strategies include:

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers for LC-MS/MS quantification.

- Circular dichroism (CD) : Detect conformational changes in protein targets caused by impurities.

- In silico docking : Predict binding affinities of enantiomers to prioritize purification efforts .

Q. What considerations are critical for in vivo studies involving this compound (e.g., pharmacokinetics or toxicity)?

- Dosing : Determine solubility in saline or PEG-400 for intravenous administration.

- Metabolic stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.

- Toxicity screening : Perform acute toxicity tests in rodents (LD₅₀) and monitor organ histopathology.

- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral and IV dosing .

Methodological Resources

- Stereochemical confirmation : Refer to ¹H-NMR (DMSO-d₆) data in (δ: 3.88 ppm for methoxy group, 8.98 ppm for ammonium protons) .

- Enzyme inhibition protocols : Adapt methods from enkephalinase studies in , including substrate kinetics and inhibitor screening .

- Purification techniques : Use silica gel chromatography (hexane/ethyl acetate gradients) or reverse-phase HPLC (C18 column, acetonitrile/water) as in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。